Potassium trifluoro(4-fluoro-2-methylbenzyl)borate
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Overview
Description
Potassium trifluoro(4-fluoro-2-methylbenzyl)borate is a specialized organoboron compound used primarily in organic synthesis. This compound is part of the broader class of potassium organotrifluoroborates, which are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(4-fluoro-2-methylbenzyl)borate can be synthesized through a multi-step process involving the reaction of 4-fluoro-2-methylbenzyl bromide with potassium trifluoroborate. The reaction typically requires a palladium catalyst and a base such as potassium carbonate. The process involves the formation of a boronate ester intermediate, which is then converted to the trifluoroborate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction conditions is crucial to minimize impurities and maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(4-fluoro-2-methylbenzyl)borate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the organotrifluoroborate and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), aryl or vinyl halides.
Conditions: Mild temperatures (50-80°C), inert atmosphere (e.g., nitrogen or argon), and solvents such as ethanol or toluene.
Major Products
The major products of these reactions are biaryl or styrene derivatives, depending on the nature of the halide used. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
Potassium trifluoro(4-fluoro-2-methylbenzyl)borate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to form complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of molecules with potential therapeutic effects.
Industry: Applied in the production of advanced materials, such as polymers and electronic materials, due to its ability to form stable carbon-carbon bonds
Mechanism of Action
The mechanism of action of potassium trifluoro(4-fluoro-2-methylbenzyl)borate in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organotrifluoroborate transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Potassium trifluoro(4-fluoro-2-methylbenzyl)borate is unique among organotrifluoroborates due to its specific substituents, which confer distinct reactivity and stability. Similar compounds include:
Potassium 4-methylphenyltrifluoroborate: Used in similar cross-coupling reactions but with different electronic and steric properties.
Potassium 4-methoxyphenyltrifluoroborate: Another organotrifluoroborate with applications in cross-coupling reactions, offering different reactivity due to the methoxy group.
These compounds share the general characteristics of organotrifluoroborates, such as stability and versatility, but differ in their specific reactivity and applications.
Properties
IUPAC Name |
potassium;trifluoro-[(4-fluoro-2-methylphenyl)methyl]boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF4.K/c1-6-4-8(10)3-2-7(6)5-9(11,12)13;/h2-4H,5H2,1H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPVGNXFDCSTEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=C(C=C(C=C1)F)C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF4K |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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